molecular formula C34H26BNO2 B13358503 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole

9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole

Cat. No.: B13358503
M. Wt: 491.4 g/mol
InChI Key: GNDFWTQHQVXHQB-UHFFFAOYSA-N
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Description

Evolution of Thermally Activated Delayed Fluorescence (TADF) Materials for OLED Applications

The development of TADF materials represents a paradigm shift in OLED technology, overcoming the spin-statistical limit of traditional fluorescent emitters. Early TADF systems, such as eosin-based compounds discovered in 1961, exhibited E-type delayed fluorescence but suffered from low quantum yields and poor stability. The field advanced significantly in 2009 with Chihaya Adachi's demonstration of organic donor-acceptor molecules achieving near-unity internal quantum efficiency through reverse intersystem crossing (RISC).

Modern TADF design principles emphasize:

  • Singlet-Triplet Energy Gap (ΔE_ST) Minimization : Achieved through spatial separation of highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO).
  • Horizontal Transition Dipole Orientation : Critical for enhancing light outcoupling efficiency in planar device architectures.
  • Aggregation Control : Suppression of concentration quenching through steric hindrance and rigid π-frameworks.

The progression from first-generation TADF emitters to current systems is illustrated in Table 1.

Table 1: Key Milestones in TADF Material Development

Generation Timeframe ΔE_ST (eV) PLQY (%) Device EQE (%)
First 2009-2012 0.3-0.5 40-60 5-8
Second 2013-2016 0.2-0.3 70-85 15-20
Third 2017-2020 0.1-0.2 85-95 25-28
Current 2021-2025 <0.1 90-99 28-32

Data compiled from

Rationale for 5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA) Derivatives in Emitter Design

The DOBNA core addresses three critical challenges in blue TADF emitter development:

  • Thermal Stability : The boron–oxygen fused ring system exhibits decomposition temperatures exceeding 400°C, enabling vacuum deposition processing.
  • LUMO Energy Tuning : The electron-deficient boron center lowers LUMO levels (-3.2 eV vs vacuum) while maintaining high triplet energies (2.8 eV).
  • Steric Protection : Peripheral oxygen atoms shield the reactive boron center from nucleophilic attack, enhancing environmental stability.

The strategic functionalization of DOBNA with carbazole donors creates a donor–acceptor–donor (D–A–D) architecture that optimizes TADF performance metrics:

Structural Modifications and Effects

  • Benzonitrile Acceptor Extension : π-Conjugation expansion reduces ΔEST to 0.08 eV while maintaining a high radiative decay rate (kr = 5.6×10⁷ s⁻¹).
  • Carbazole Donor Substitution :
    • tert-Butyl groups at 3/6 positions increase glass transition temperature (T_g) by 38°C versus unsubstituted analogs.
    • Phenyl substituents enhance horizontal dipole orientation from 0.74 to 0.90, boosting light outcoupling efficiency by 22%.

Table 2: Performance Comparison of DOBNA Derivatives

Compound PLQY (%) RISC Rate (10⁵ s⁻¹) HTDO Ratio LT₅₀ @ 2000 cd/m² (h)
DOB-1 83 8.2 0.74 303
DOB-2 92 9.8 0.86 706
DOB-3 95 10.5 0.90 1377

Data from

Properties

Molecular Formula

C34H26BNO2

Molecular Weight

491.4 g/mol

IUPAC Name

9-(8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-11-yl)-1,3,6,8-tetramethylcarbazole

InChI

InChI=1S/C34H26BNO2/c1-19-13-21(3)33-24(15-19)25-16-20(2)14-22(4)34(25)36(33)23-17-30-32-31(18-23)38-29-12-8-6-10-27(29)35(32)26-9-5-7-11-28(26)37-30/h5-18H,1-4H3

InChI Key

GNDFWTQHQVXHQB-UHFFFAOYSA-N

Canonical SMILES

B12C3=CC=CC=C3OC4=CC(=CC(=C41)OC5=CC=CC=C25)N6C7=C(C=C(C=C7C8=CC(=CC(=C86)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Boron-Containing Intermediate

The key intermediate, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOB-BE), is synthesized through a nucleophilic substitution reaction followed by borylation steps. The reaction typically uses:

  • Starting material: 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene bromide derivative.
  • Base: Cesium carbonate or potassium carbonate.
  • Catalyst: Palladium complex such as PdCl2(PPh3)2.
  • Ligand: S-Phos.
  • Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
  • Inert atmosphere: Nitrogen.
  • Reaction time: Reflux for up to 8–12 hours.

After the reaction, the product is purified by column chromatography and sublimation to achieve >99.9% purity.

Preparation of the Carbazole Derivative

The carbazole moiety is functionalized to introduce reactive groups for coupling. For example, 4-bromo-2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile (BmDtBCz-Br) is synthesized by nucleophilic aromatic substitution of 4-bromo-2,6-difluorobenzonitrile with 3,6-di-tert-butyl-9H-carbazole:

  • Reagents: 4-bromo-2,6-difluorobenzonitrile, carbazole derivative, potassium tert-butoxide.
  • Solvent: Dimethylformamide (DMF).
  • Conditions: Heating at 90 °C for 12 hours.
  • Workup: Quenching with water, filtration, solvent evaporation.
  • Purification: Silica gel column chromatography using methylcyclohexane:n-hexane solvent system.
  • Yield: Approximately 61.2%.

Suzuki–Miyaura Coupling for Final Compound Assembly

The final coupling step to form the target compound involves the Suzuki–Miyaura reaction between the boron-containing intermediate (DOB-BE) and the brominated carbazole derivative (e.g., BmDtBCz-Br):

  • Catalyst: PdCl2(PPh3)2 or Pd(PPh3)4.
  • Ligand: S-Phos or t-Bu3PHBF4.
  • Base: Potassium carbonate or potassium tert-butoxide.
  • Solvent: THF with water or toluene.
  • Atmosphere: Nitrogen.
  • Temperature: Reflux at 120–130 °C.
  • Reaction time: 12–24 hours.
  • Workup: Precipitation in methanol, filtration.
  • Purification: Silica gel chromatography with appropriate solvent mixtures.
  • Final purification: Sublimation to achieve high purity of the product.
  • Yields: Typically range from 39% to 84% depending on the derivative and conditions.

Representative Reaction Scheme

Step Reactants Catalyst/Ligand Base Solvent Conditions Product Yield (%)
1 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene Br PdCl2(PPh3)2, S-Phos Cs2CO3 or K2CO3 THF or DMSO N2, reflux 8–12 h DOB-BE (boronate intermediate)
2 4-bromo-2,6-difluorobenzonitrile + carbazole Potassium tert-butoxide DMF 90 °C, 12 h BmDtBCz-Br (brominated carbazole) ~61
3 DOB-BE + BmDtBCz-Br PdCl2(PPh3)2, S-Phos K2CO3 THF/H2O or toluene N2, reflux 12–24 h Target compound (9-(5,9-Dioxa-13b-boranaphtho...carbazole) 39–84

Analytical Characterization and Purity

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm the structure and purity. Chemical shifts correspond well with expected aromatic and methyl protons, including signals from the carbazole and boron-oxygen polycyclic framework.
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition with minimal deviation from calculated values.
  • Chromatography : Silica gel column chromatography is used for intermediate purification; final products are further purified by sublimation to reach >99.9% purity.
  • Elemental Analysis : Confirms the composition consistent with the molecular formula C38H34BNO2 or related derivatives.

Research Findings and Notes on Synthesis

  • The use of S-Phos ligand and palladium catalysts enhances coupling efficiency and yields.
  • Bases such as potassium carbonate and potassium tert-butoxide are effective in promoting nucleophilic substitution and coupling reactions.
  • The reaction atmosphere must be inert (nitrogen) to prevent oxidation and degradation of sensitive boron-containing intermediates.
  • The purification by sublimation is critical for removing trace impurities that affect the photophysical properties of the final compound.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

Chemical Reactions Analysis

9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole, with the CAS No. 2170468-48-9, is a chemical compound with diverse applications, particularly in the realm of organic electronics. It has a molecular weight of 491.39 and a molecular formula of C34H26BNO2 . This material is often used as a dopant in various applications .

Properties

  • HOMO/LUMO Levels The compound exhibits a HOMO (Highest Occupied Molecular Orbital) of -5.29 eV and a LUMO (Lowest Unoccupied Molecular Orbital) of -1.83 eV .
  • Fluorescence It has a fluorescence (FL) at 467 nm when in film form .

Scientific Research Applications

9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole is used in the following applications:

  • Thermally Activated Delayed Fluorescence (TADF) Emitters This compound can be used as a TADF emitter in organic light-emitting diodes (OLEDs) . Blue TADF emitters are particularly useful in OLED design .
  • Dopant Material 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole is also used as a dopant material .
  • Acceptor in Hyperfluorescence Devices The oxygen-bridged boron type of 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DBA) acceptor is selected due to its symmetrical structure .

Related Compounds

The search results also mention related compounds such as:

  • 5,9-Dioxa-13b-boranaphtho[3,2,1-de]-anthracene This compound has a molecular weight of 270.1 g/mol and a molecular formula of C18H11BO2 .
  • 7-bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de] Anthracene This compound has a molecular formula of C18H10BBrO2 and a molecular weight of 348.99 .
  • 3CzTB and M3CzB Two new blue TADF emitters, namely, 9′-(2,12-di-tert-butyl-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-9,9′′-diphenyl-9H,9′H,9′′H-3,3′:6′,3′′-tercarbazole (3CzTB) and 9′-(5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-6,6′′-dimethyl-9,9′′-diphenyl-9H,9′H,9′′H-3,3′:6′,3′′-tercarbazole (M3CzB) .

Mechanism of Action

The mechanism by which 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole exerts its effects is primarily related to its electronic structure. The boron atom in the anthracene derivative acts as a Lewis acid, facilitating interactions with Lewis bases. This interaction can lead to changes in the electronic properties of the compound, making it suitable for use in optoelectronic devices .

Comparison with Similar Compounds

Structural Modifications and Photophysical Properties

The DOBNA acceptor is widely utilized in TADF emitters and hosts. Below is a comparison of TMCz-BO with structurally analogous compounds:

Compound Name Donor Unit Acceptor Modification Key Features References
TMCz-BO 1,3,6,8-Tetramethylcarbazole DOBNA (unmodified) FWHM = 18 nm; EQE = 25%; τ = 750 ns
TDBA-BCZ Benzo[b]carbazole TDBA (DOBNA with tert-butyl groups) Enhanced thermal stability; used in solution-processed OLEDs
1BOICz Indolocarbazole CF3-substituted DOBNA Hybrid LR/SR-CT character; PLQY = 94%; EQE = 34.4%
2BOICz Indolocarbazole Bis-CF3 DOBNA Higher PLQY (99%) but broader FWHM (55 nm) due to strong ICT
TDBA-Si Triphenylsilane TDBA (DOBNA derivative) EQE = 36.2%; horizontal dipole orientation >88%
TDBA-Ge Triphenylgermanium TDBA (DOBNA derivative) High PLQY (93–99%); EQE = 38.15%
3CzTB / M3CzB Tercarbazole DOBNA with alkyl substituents FWHM = 50–56 nm; EQE = 29–30%; operational lifetime >81 hours
BO-Cz-Si-1 Indolocarbazole + Silicon DOBNA EQE = 23.5%; CIE (0.13, 0.18)

Notes:

  • TDBA (2,12-di-tert-butyl-DOBNA): tert-butyl groups prevent aggregation and enhance solubility .
  • CF3-DOBNA : Trifluoromethyl groups lower the LUMO, enhancing electron affinity and reducing ΔEST .
  • Silicon/Germanium : Bulky substituents improve thermal stability and horizontal dipole orientation, boosting light outcoupling .
Device Performance Metrics
Compound EQE (%) FWHM (nm) CIE Coordinates Lifetime (τ, ns) Key Application References
TMCz-BO 25 18 (0.13, 0.18) 750 Deep-blue emitter
TDBA-Si 36.2 28 (0.14, 0.12) 1,930 Host for ν-DABNA dopant
TDBA-Ge 38.15 54 (0.14, 0.15) N/A Blue MR-TADF host
1BOICz 34.4 48 (0.14, 0.12) 960 Hybrid CT emitter
BO-Cz-Si-1 23.5 28 (0.13, 0.18) N/A Blue phosphorescent OLED

Critical Insights :

  • TMCz-BO excels in color purity (FWHM = 18 nm) but lags in EQE compared to TDBA-Si/Ge, which benefit from advanced host-dopant engineering.
  • TDBA-Ge achieves the highest EQE (38.15%) due to its high PLQY (99%) and efficient energy transfer .
  • 1BOICz balances small ΔEST and large oscillator strength (f), enabling rapid RISC without sacrificing efficiency .

Biological Activity

The compound 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole (CAS No. 2170468-48-9) is a novel organic molecule that has garnered attention due to its potential biological activities and applications in optoelectronic devices. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and the implications of its biological effects based on current research.

Molecular Structure

The molecular formula of the compound is C34H26BNO2C_{34}H_{26}BNO_{2} with a molecular weight of 491.39 g/mol. The structure features a complex arrangement that includes a boron-containing moiety, which is significant for its electronic properties.

Physical Properties

PropertyValue
Molecular Weight491.39 g/mol
HOMO-5.29 eV
LUMO-1.83 eV
Fluorescence (FL)467 nm (film)

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. A study highlighted that certain carbazole derivatives showed cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and glioma (C6) cells. For instance, compounds derived from carbazole exhibited IC50 values as low as 5.9 µg/mL against C6 cells, suggesting strong potential for therapeutic applications in cancer treatment .

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. In a comprehensive review, several N-substituted carbazoles demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL . This suggests that the compound may possess similar antimicrobial properties due to its structural similarities with other biologically active carbazoles.

Neuroprotective Effects

Neuroprotective activities have been attributed to certain carbazole derivatives. Studies indicate that these compounds can protect neuronal cells from glutamate-induced injury, which is crucial for conditions like Alzheimer's and Parkinson's diseases. For example, specific N-substituted carbazoles showed neuroprotective effects at concentrations as low as 3 µM .

Mechanistic Insights

The biological activity of this compound may be linked to its ability to interact with various biological targets through mechanisms such as:

  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that carbazole derivatives can modulate ROS levels in cells, contributing to their antioxidant properties.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Synthesis and Characterization

The synthesis of 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole involves complex organic reactions that yield compounds with unique photophysical properties suitable for applications in organic light-emitting diodes (OLEDs). The introduction of various substituents has been shown to enhance the thermally activated delayed fluorescence (TADF) characteristics of the resulting compounds .

Electroluminescent Properties

The compound has been characterized for its electroluminescent properties in OLED applications. Devices utilizing this compound have demonstrated high external quantum efficiency and current efficiency, indicating its potential in next-generation display technologies .

Q & A

Q. What are the optimized synthetic methodologies for preparing this carbazole-boron hybrid compound?

Methodological Answer: The synthesis typically involves cross-coupling reactions and functionalization of the carbazole and boron-containing moieties. Key steps include:

  • Borylation : Using palladium catalysts (e.g., Pd₂(dba)₃ or PdCl₂(dppf)) with ligands such as S-phos or XPhos in solvents like 1,4-dioxane or DMSO under inert atmospheres. For example, coupling carbazole derivatives with pinacol boronate esters at 80–100°C achieves yields up to 80% .
  • Purification : Column chromatography (silica gel, hexane/DCM gradients) and recrystallization (ethanol or methanol) are standard.
  • Characterization : NMR, HRMS, and X-ray crystallography confirm structure and purity .

Q. How can researchers characterize the electronic and structural properties of this compound?

Methodological Answer:

  • Photophysical Analysis : UV-Vis absorption and fluorescence spectroscopy in THF or DCM solutions (e.g., λem ~ 416 nm for carbazole derivatives) .
  • Electrochemical Studies : Cyclic voltammetry (CV) to determine HOMO/LUMO levels, with Ag/Ag⁺ reference electrodes in anhydrous acetonitrile .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the boron-dioxa-anthracene core’s geometry and π-conjugation .

Q. What safety protocols are critical when handling this compound in research settings?

Methodological Answer:

  • Storage : Keep in airtight containers under nitrogen, away from moisture and light, at temperatures below 0°C for long-term stability .
  • Hazard Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and avoid contact with oxidizing agents due to potential exothermic reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced stimuli-responsive properties?

Methodological Answer:

  • Reaction Path Optimization : Quantum chemical calculations (e.g., Gaussian 09) predict transition states and intermediates for boronate coupling reactions .
  • Property Prediction : DFT (B3LYP/6-31G*) models HOMO/LUMO distribution, charge transfer, and mechanochromic behavior in the DBNA core .
  • Validation : Compare computed emission spectra (TD-DFT) with experimental data to refine substituent effects .

Q. What experimental strategies resolve contradictions in reported mechanochromic behavior for similar organoboranes?

Methodological Answer:

  • Controlled Stress Tests : Apply controlled pressure via hydraulic presses or ball-milling, then monitor emission shifts (e.g., λem red-shifts by 20–50 nm) using in-situ fluorescence microscopy .
  • Crystallinity Analysis : Compare PXRD patterns of pristine vs. stressed samples to correlate amorphous-crystalline transitions with optical changes .
  • Environmental Screening : Test humidity and temperature effects to isolate stimuli-specific responses .

Q. How do alkyl chain modifications on the carbazole moiety influence aggregation-induced emission (AIE)?

Methodological Answer:

  • Synthetic Variation : Introduce ethyl vs. hexyl chains via alkylation of 9H-carbazole using 1-bromoalkanes and TBAB in toluene .
  • Solid-State Analysis : Compare PL spectra of spin-coated films (e.g., hexylated derivatives show sharp λem at 428 nm vs. broader bands in ethylated analogs) .
  • Morphology Studies : AFM or SEM imaging links alkyl chain length to film roughness and intermolecular packing .

Q. What advanced separation techniques improve purity for optoelectronic applications?

Methodological Answer:

  • High-Performance LC (HPLC) : Use C18 columns with acetonitrile/water gradients to isolate isomers .
  • Sublimation : Vacuum sublimation at 150–200°C removes trace solvents and low-MW impurities .
  • Membrane Filtration : Nanofiltration (10 kDa membranes) under N₂ pressure separates oligomeric byproducts .

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